molecular formula C20H20N4O4S B11259492 5-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide

5-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B11259492
M. Wt: 412.5 g/mol
InChI Key: PYCVAPSSQZGPRC-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a carboxamide group, and aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate starting materials, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of Aromatic Substituents: The aromatic substituents, such as 3,4-dimethoxybenzamide and 4-methylphenylamine, are introduced through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic substituents can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(3,4-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE: shares structural similarities with other thiazole derivatives, such as:

Uniqueness

  • The unique combination of the thiazole ring, carboxamide group, and aromatic substituents in 5-(3,4-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE imparts specific chemical and biological properties that distinguish it from other similar compounds. These properties include enhanced stability, specific reactivity, and potential bioactivity.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

5-[(3,4-dimethoxybenzoyl)amino]-2-(4-methylanilino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H20N4O4S/c1-11-4-7-13(8-5-11)22-20-23-16(17(21)25)19(29-20)24-18(26)12-6-9-14(27-2)15(10-12)28-3/h4-10H,1-3H3,(H2,21,25)(H,22,23)(H,24,26)

InChI Key

PYCVAPSSQZGPRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)N

Origin of Product

United States

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